2-(hydroxymethyl)quinolin-4-ol
Description
Properties
CAS No. |
168141-98-8 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Derivatization Strategies and Design of Analogues Based on the 2 Hydroxymethyl Quinolin 4 Ol Scaffold
Chemical Modification at the Hydroxymethyl Moiety
The primary alcohol of the 2-(hydroxymethyl) group is a prime target for functionalization, enabling the introduction of a wide array of chemical groups to modulate properties such as lipophilicity, solubility, and biological target interaction.
Esterification and Etherification of the Hydroxyl Group
Esterification and etherification are fundamental strategies to mask the polar hydroxyl group, thereby altering the molecule's polarity and steric profile.
Esterification: The conversion of the hydroxyl group to an ester is readily achieved through reaction with various carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. organic-chemistry.org This strategy is often employed to create prodrugs or to introduce specific functionalities. For example, acetylation is a common transformation. acs.org The choice of the esterifying agent can dramatically influence the resulting compound's characteristics.
Etherification: The formation of an ether linkage provides a stable, less polar alternative to the hydroxyl group. Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard method. Alternatively, dehydrative ether formation can be accomplished using Brønsted or Lewis acids. thieme-connect.de The synthesis of 2-alkoxymethyl derivatives from related furo[3,2-c]quinolines has been demonstrated, showcasing the feasibility of modifying this position. researchgate.net
Oxidation and Further Functionalization of the Hydroxymethyl Group
Oxidation of the primary alcohol opens a gateway to other important functional groups, significantly expanding the synthetic possibilities.
Oxidation: Selective oxidation of the 2-(hydroxymethyl) group can yield the corresponding 2-formylquinoline (aldehyde) or 2-carboxyquinoline (carboxylic acid). Reagents like selenium dioxide have been successfully used for the selective oxidation of methyl groups at the C2 position of the quinoline (B57606) ring, a reaction that is directly applicable to the hydroxymethyl analogue. mdpi.com
Further Functionalization: The oxidized derivatives are valuable intermediates. The aldehyde can undergo reactions such as reductive amination to introduce amine-containing side chains. The carboxylic acid can be converted into amides or used in coupling reactions. Furthermore, the hydroxymethyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., a chloromethyl group), to facilitate nucleophilic substitution reactions. uni-konstanz.de This approach is particularly useful for introducing larger fragments, as seen in the Suzuki-Miyaura cross-coupling reactions of 2-(chloromethyl)quinolin-4(1H)-ones with boronic esters to create complex side chains. uni-konstanz.de
Modifications of the Quinoline Core
Substituent Effects on the Benzenoid Ring of the Quinoline System
Introducing substituents onto the benzenoid portion (positions 5, 6, 7, and 8) of the quinoline scaffold has a profound impact on its electronic distribution, lipophilicity, and interaction with biological targets.
Structure-activity relationship studies on various quinoline derivatives have shown that the nature and position of these substituents are crucial. orientjchem.org For instance, the introduction of electron-withdrawing groups like halogens or nitro groups can influence the acidity of the N-H and 4-OH protons and affect the molecule's ability to participate in hydrogen bonding or π-stacking interactions. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) or hydroxyl groups can increase electron density in the ring system. orientjchem.org The placement of these groups dictates their effect; for example, a hydroxyl group at C-5 has been shown to influence the outcome of alkylation reactions on the quinoline nitrogen. nih.gov
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| 7 | -OH | Serves as a key site for further derivatization. | acs.org |
| 8 | -Br | Acts as a precursor for cyanation to introduce an EWG. | acs.org |
| 8 | -CN | Enhances photochemical properties in related photoremovable protecting groups. | acs.org |
| 5, 7 | -Cl | Generally increases lipophilicity and can enhance biological activity. | nih.gov |
| 6, 8 | -Br | Leads to the formation of 4-methoxyquinolines upon oxidative aromatization. | researchgate.net |
N-Alkylation and N-Acylation Strategies for Quinoline Nitrogen
The 2-(hydroxymethyl)quinolin-4-ol scaffold exists in a tautomeric equilibrium with its 2-(hydroxymethyl)-4(1H)-quinolone form. This allows for derivatization at either the C4-oxygen or the ring nitrogen. The outcome of these reactions is often sensitive to the reaction conditions and the substitution pattern of the quinoline ring. researchgate.net
N-Alkylation vs. O-Alkylation: The alkylation of the quinolin-4-one system can lead to a mixture of N-alkylated and O-alkylated products. researchgate.net The choice of alkylating agent, base, and solvent can shift the selectivity. For instance, studies on 2-phenyl-4-quinolones have shown that the presence of a hydroxyl group at the C-5 position favors N-alkylation. nih.gov This provides a strategic handle to direct the functionalization. Indirect methods, such as converting the quinolone to a 4-chloroquinoline (B167314) intermediate followed by nucleophilic substitution with an alkoxide, can provide the O-alkylated product cleanly. researchgate.net
N-Acylation: The nitrogen atom can also be acylated using acid chlorides or anhydrides. This reaction typically proceeds at the nitrogen to form an N-acyl quinolone derivative, which can alter the electronic properties and steric bulk around the heterocyclic ring. nih.gov
Hybrid Molecule Design Incorporating the this compound Unit
Molecular hybridization is a powerful drug design strategy where two or more pharmacophores are covalently linked to create a single molecule with potentially synergistic or multi-target activity. The this compound scaffold is an attractive component for such hybrids due to its inherent biological relevance and multiple points for derivatization. nih.govmdpi.com
One of the most prominent methods for creating hybrid molecules is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. nih.gov This strategy can be applied by first converting the hydroxymethyl group to an azide (B81097) or an alkyne, which can then be "clicked" with a complementary fragment from another bioactive molecule. SAR studies on triazole-containing hybrids indicate that substituents on the triazole ring itself, such as a hydroxymethyl group, can be favorable for activity. nih.gov
Other linking strategies include forming ester, ether, or amide bonds between the quinoline scaffold and another molecule of interest, such as a natural product, another heterocyclic system, or a side chain known to interact with a specific biological target. mdpi.comeurjchem.com This approach has been used to combine quinoline moieties with chalcones, hydrazones, and other pharmacophores to develop new therapeutic agents. nih.gov
| Hybrid Strategy | Linked Pharmacophore | Potential Advantage | Reference |
|---|---|---|---|
| Click Chemistry (Triazole Linker) | Coumarins, Betulinic Acid | Improved cytotoxic activity against cancer cell lines. | nih.gov |
| Click Chemistry (Triazole Linker) | Other Bioactive Scaffolds (e.g., Isoniazid) | Development of new antitubercular agents with improved potency. | eurjchem.com |
| Amide/Ester Linkage | Chalcones, Hydrazones | Creation of dual-action antiprotozoal agents. | nih.gov |
| Direct Fusion/Linkage | Natural Products (e.g., Coumarin) | Enhanced or novel biological activities (e.g., anticancer). | mdpi.com |
Combinatorial Synthesis and Library Generation from the this compound Scaffold
Combinatorial chemistry has become an essential tool in drug discovery, enabling the rapid synthesis of large numbers of related compounds, known as libraries, for biological screening. researchgate.net The this compound core represents a valuable scaffold for library generation due to its inherent structural features and multiple points for chemical diversification. The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around the quinolone core to identify compounds with desired biological activities.
The generation of a combinatorial library from the this compound scaffold typically involves a strategy where the core molecule is functionalized with various building blocks. A key approach involves converting the primary alcohol of the 2-(hydroxymethyl) group into a more reactive species, which can then undergo coupling reactions with a diverse set of reactants.
A prominent example of this strategy is the conversion of 2-(hydroxymethyl)quinolin-4(1H)-one to a 2-(chloromethyl)quinolin-4(1H)-one intermediate. uni-konstanz.de This transformation is often achieved by treatment with reagents such as thionyl chloride. The resulting chloromethyl derivative is a versatile electrophile suitable for a variety of coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions between the 2-(chloromethyl)quinolin-4(1H)-one intermediate and a library of boronic acids or esters can introduce a wide range of substituents at the 2-position. uni-konstanz.de This method has been successfully employed to synthesize libraries of 2-geranyl-4(1H)-quinolones and their analogues, which are of interest for their antibiotic activities. uni-konstanz.de
The diversification of the library is not limited to the 2-position. The quinolone ring itself offers several other positions for modification. For example, the nitrogen at position 1 can be alkylated, and the aromatic ring (positions 5, 6, 7, and 8) can be substituted with various functional groups, often dictated by the choice of the initial aniline (B41778) precursor used in the quinolone synthesis, such as the Gould-Jacob reaction. nih.gov Solid-phase synthesis techniques have also been developed for quinoline derivatives, which can streamline the process of library generation by simplifying purification steps. google.com
The following table illustrates a representative combinatorial approach for generating a library based on the this compound scaffold, focusing on the derivatization at the 2-position via a chloromethyl intermediate.
Table 1: Illustrative Combinatorial Library Generation from a 2-(Chloromethyl)quinolin-4(1H)-one Intermediate
| Scaffold Intermediate | Coupling Reaction | Representative Building Blocks (Boronic Esters) | Resulting Substituents at 2-position |
| 2-(Chloromethyl)quinolin-4(1H)-one | Suzuki-Miyaura Cross-Coupling | Geranyl Pinacol Boronic Ester | Geranyl |
| 2-(Chloromethyl)quinolin-4(1H)-one | Suzuki-Miyaura Cross-Coupling | Phenylboronic Acid | Benzyl (B1604629) |
| 2-(Chloromethyl)quinolin-4(1H)-one | Suzuki-Miyaura Cross-Coupling | 4-Methoxyphenylboronic Acid | 4-Methoxybenzyl |
| 2-(Chloromethyl)quinolin-4(1H)-one | Suzuki-Miyaura Cross-Coupling | Naphthylboronic Acid | Naphthylmethyl |
Another strategy for library generation involves multi-component reactions where the quinoline scaffold is constructed in a combinatorial fashion. For instance, variations of the Conrad-Limpach or Gould-Jacob synthesis can be adapted for parallel synthesis by reacting a library of anilines with a library of β-ketoesters. uni-konstanz.de While not directly starting with pre-formed this compound, this approach allows for immense diversity in the final quinolone library, including analogues that possess the 2-(hydroxymethyl) moiety if the appropriate β-ketoester is chosen.
The table below summarizes the key diversification points on the this compound scaffold that can be exploited in combinatorial library design.
Table 2: Potential Diversification Points for Library Generation
| Position on Scaffold | Type of Modification | Potential Building Blocks / Reagents |
| C2-CH₂OH | Conversion to leaving group (e.g., -CH₂Cl) followed by nucleophilic substitution or cross-coupling | Boronic acids/esters, amines, thiols, alcohols |
| N1 | Alkylation, Acylation | Alkyl halides, acid chlorides, isocyanates |
| C3 | Halogenation followed by cross-coupling | N-Halosuccinimides, organoboranes, organostannanes |
| Aromatic Ring (C5-C8) | Introduction via substituted aniline precursors in scaffold synthesis | Substituted anilines (e.g., chloro, methyl, methoxy) |
By systematically combining different building blocks at these diversification points, large and diverse libraries of this compound analogues can be generated. These libraries are crucial for screening campaigns aimed at discovering novel compounds with specific biological functions. bham.ac.uk
Preclinical Biological Activities and Mechanistic Investigations of 2 Hydroxymethyl Quinolin 4 Ol Derivatives
Antitumor and Antiproliferative Research on Quinoline (B57606) Derivatives
Quinoline derivatives have been the subject of extensive research for their potential as anticancer agents. nih.gov Their mechanisms of action are diverse and can include the induction of apoptosis, interaction with crucial cellular enzymes like DNA topoisomerases, and the modulation of signaling pathways involved in cell proliferation and survival. nih.govnih.govnih.gov
In Vitro Cytotoxicity Studies in Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a variety of cancer cell lines. For instance, novel quinoline-based compounds have shown significant antiproliferative activity against human tumor cell lines such as HT29 and MDA-MB-231. nih.gov The cytotoxic potential of these derivatives is often evaluated using assays like the MTT assay, which measures cell viability. mdpi.comnih.gov
Halogenated 2H-quinolinone derivatives have exhibited good cytotoxicity and selectivity towards breast (MCF-7) and liver (HepG-2) cancer cell lines when compared to normal breast cells (MCF-10a). nih.gov Similarly, certain 2-phenyl-4-quinolines have demonstrated significant anticancer potential against HCT-116 colon cancer cell lines. nih.gov The cytotoxic effects of some quinoline derivatives have been found to be comparable to established anticancer drugs like doxorubicin. nih.gov
A series of 2H-oxeto[2,3-b]quinolines, synthesized from 2-chloro-3-formyl quinolines, have also been evaluated for their anticancer activities. medcraveonline.com Furthermore, some 4-substituted quinoline derivatives have shown cytotoxic effects against various tumor cell lines. yakhak.orgnih.gov
Interactive Table: In Vitro Cytotoxicity of Quinoline Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings |
| Quinoline-Chalcone Hybrids | HepG2, KB, HCT-8, MDA-MB-231 | Potent inhibition with IC50 values in the low micromolar range. nih.gov |
| Quinoline Acetohydrazide Derivatives | MCF-7, G-361 | Significant activity, comparable to doxorubicin. nih.gov |
| 2H-Quinolinone Derivatives | MCF-7, HepG-2 | Good cytotoxicity and selectivity against cancer cells. nih.gov |
| 2-Phenyl-4-quinolines | HCT-116, Hep G2, NCI-H226, A549, A498 | Significant potential, particularly against HCT-116. nih.gov |
| 8-Hydroxyquinoline Platinum(II) Derivatives | MDA-MB-231 | Higher cytotoxicity against breast cancer cells than noncancerous cells. rsc.org |
| Tetrahydroquinolinone Derivatives | HTC-116, A549 | Potent cytotoxicity observed. researchgate.net |
Investigations into Apoptosis Induction Pathways
A key mechanism through which quinoline derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death. researchgate.net This process is often characterized by morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of caspases.
Studies on 2H-quinolinone and its halogenated derivatives have shown that these compounds can induce apoptosis in MCF-7 cancer cells. nih.gov This was confirmed by an increase in caspase 3/7 activity and a decrease in the expression of osteopontin, a protein often associated with tumor progression. nih.gov Flow cytometry analysis revealed that these derivatives cause cell cycle arrest at the G2/M phase and induce apoptosis at the pre-G1 phase. nih.gov
Similarly, a novel quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been found to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov The apoptotic pathway was confirmed by the activation of Caspase-3 and the cleavage of PARP. nih.gov The underlying mechanism for this dual cell death induction involves ER stress and the inhibition of the Akt/mTOR signaling pathway. nih.gov
Other research has shown that certain 4-substituted quinolines induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov This form of cell death was also found to be dependent on calcium and associated with thiol oxidation and the activation of cysteine proteases. nih.gov
Interaction with Cellular Targets (e.g., DNA topoisomerases)
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. edgccjournal.org They have become important targets for the development of anticancer drugs. biomedpharmajournal.org Some quinoline derivatives have been shown to inhibit the activity of these enzymes, leading to DNA damage and cell death. yakhak.org
For example, the quinolone derivatives SJ5b and SQ7b were found to inhibit the DNA relaxation activities of human placental topoisomerase II. yakhak.org Their mechanism of action appears to involve binding to DNA rather than direct interaction with the topoisomerase II enzyme itself, which in turn inhibits the enzyme's function. yakhak.org These compounds also prevented nucleic acid synthesis in HL60 cells. yakhak.org
The development of dual inhibitors of both topoisomerase I and II is an area of active research. edgccjournal.org While many established anticancer drugs target topoisomerases, their use can be limited by issues such as poor solubility and drug resistance. edgccjournal.org
Antimicrobial Activities (Antibacterial and Antifungal)
Quinoline derivatives have a long history of use as antimicrobial agents, with a broad spectrum of activity against various bacteria and fungi. mdpi.comnih.govmdpi.comresearchgate.net
Efficacy against Bacterial Strains (e.g., Mycobacterium tuberculosis)
A significant area of research has focused on the activity of quinoline derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govutmb.edu Novel 2-(quinoline-4-yloxy)acetamide derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govnih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range and demonstrated good intracellular antimycobacterial activity. nih.gov
Derivatives of 1-hydroxy-2-methylquinolin-4(1H)-one have been identified as inhibitors of cytochrome bd oxidase, a key component of the respiratory chain in M. tuberculosis. otago.ac.nz This inhibition can disrupt the bacterium's energy metabolism. Combining these inhibitors with drugs that target other respiratory enzymes, like cytochrome bcc oxidase, has shown to completely inhibit oxygen consumption in the bacteria. otago.ac.nz
Beyond M. tuberculosis, quinoline derivatives have demonstrated efficacy against a range of other bacterial strains. For instance, certain derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria. nih.gov Similarly, newly synthesized quinoline derivatives containing a 1,2,4-triazole (B32235) moiety have exhibited very good antimicrobial activity, with some of the most effective compounds showing an MIC of 6.25 µg/mL. nih.gov
Interactive Table: Antimicrobial Efficacy of Quinoline Derivatives
| Derivative Class | Target Microbe(s) | Key Findings |
| 2-(Quinoline-4-yloxy)acetamides | Mycobacterium tuberculosis | Potent activity against drug-susceptible and drug-resistant strains. nih.govnih.gov |
| 1-Hydroxy-2-methylquinolin-4(1H)-ones | Mycobacterium tuberculosis | Inhibit cytochrome bd oxidase, a key respiratory enzyme. otago.ac.nz |
| Quinoline-1,2,4-triazole Hybrids | Various bacteria and fungi | Very good antimicrobial activity, with MICs as low as 6.25 µg/mL. nih.gov |
| 4-Hydroxymethyl-quinoline | Candida albicans | Active with a MIC of 33.3 µg/mL. mdpi.com |
Modes of Action against Microbial Pathogens (e.g., inhibition of respiration, DNA/protein synthesis)
The antimicrobial mechanisms of quinoline derivatives are varied. As mentioned, some derivatives target the respiratory chain of bacteria. The inhibition of cytochrome bd oxidase by 1-hydroxy-2-methylquinolin-4(1H)-one derivatives is a prime example of this mode of action against M. tuberculosis. otago.ac.nz
Another important mechanism is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication and are the targets of the well-known fluoroquinolone class of antibiotics. Novel quinoline derivatives have been developed that act as dual inhibitors of these enzymes, demonstrating potent antibacterial activity. nih.gov
Furthermore, some quinoline derivatives can interfere with other fundamental cellular processes. For instance, the inhibition of nucleic acid synthesis has been observed with certain quinolone derivatives. yakhak.org
Anti-inflammatory and Immunomodulatory Properties
Research into 2-(hydroxymethyl)quinolin-4-ol and its derivatives has uncovered significant potential in modulating the body's inflammatory and immune pathways. These compounds have been investigated for their ability to interfere with the production of key inflammatory signaling molecules and to influence the behavior of immune cells, suggesting a multifaceted approach to managing inflammatory conditions.
Inhibition of Inflammatory Mediators (e.g., LOX, NO, IL-6)
Derivatives of the quinoline scaffold have demonstrated notable anti-inflammatory effects by inhibiting the production of several pro-inflammatory mediators.
A series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators. nih.gov These hybrids displayed potent inhibitory activity against both enzymes. nih.gov Further investigation in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells revealed that these compounds could also suppress the production of other critical inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov For instance, hybrid 8e was identified as a particularly potent dual COX-2/15-LOX inhibitor, while hybrid 8h showed outstanding inhibition of TNF-α, being approximately 25 times more potent than reference drugs like celecoxib (B62257) and diclofenac. nih.gov
Similarly, a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives also highlighted their anti-inflammatory potential. nih.gov These compounds were assessed for their ability to inhibit the release of inflammatory enzymes and cytokines from human neutrophils. Notably, compound 6 was the most potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 µM. nih.gov Other derivatives, such as 11a , 11b , and 13b , were highly active in suppressing fMLP-induced superoxide (B77818) anion generation, a key component of the inflammatory response. nih.gov
Inhibitory Activity of Quinoline Derivatives on Inflammatory Mediators
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| Hybrid 8e | COX-2 | 0.047 µM | nih.gov |
| Hybrid 8e | 15-LOX | 1.81 µM | nih.gov |
| Hybrid 8h | TNF-α | 0.40 µM | nih.gov |
| Compound 6 | TNF-α Formation | 2.3 µM | nih.gov |
| Compound 13b | Superoxide Anion Generation | 2.2 µM | nih.gov |
Modulation of Immune Responses (e.g., T-cell activation)
Beyond direct inhibition of inflammatory mediators, certain quinoline derivatives can modulate the adaptive immune system, particularly the activation and differentiation of T-cells. T-cells are central to the pathogenesis of many autoimmune and inflammatory diseases. nih.gov
One study identified a quinoline derivative, 2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol (III₁₁) , as a potent agonist of the Aryl hydrocarbon Receptor (AhR). acs.org Activation of AhR is an emerging therapeutic strategy for various diseases. This compound was shown to enhance the expression of genes targeted by AhR and promote the differentiation of regulatory T cells (Tregs). acs.org Tregs play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses.
Another bacterial alkaloid, 2-(3,4-Methylenedioxyphenethyl)quinoline (124) , was found to inhibit the nuclear factor of activated T cells (NFAT), a key transcription factor that controls the expression of cytokine genes and is essential for T-cell activation, without affecting cell viability. sci-hub.box The ability of these derivatives to promote the generation of suppressive T-cell populations or inhibit T-cell activation pathways highlights a sophisticated immunomodulatory mechanism. acs.orgsci-hub.box
Anti-platelet Aggregation Research
The investigation into quinoline derivatives has extended to their effects on hemostasis and thrombosis, with a particular focus on inhibiting platelet aggregation. Abnormal platelet aggregation can lead to the formation of blood clots, which are central to cardiovascular diseases. frontiersin.org
Inhibition of Thrombin and ADP-Induced Platelet Aggregation
A series of novel 12-quinoline substituted andrographolide (B1667393) derivatives have been synthesized and evaluated for their anti-platelet aggregation activities in vitro. publish.csiro.aupublish.csiro.au These compounds were tested against platelet aggregation induced by two different agonists: thrombin and adenosine (B11128) diphosphate (B83284) (ADP). publish.csiro.aupublish.csiro.au Thrombin is a potent activator of platelet proteinase-activated receptors (PAR1/4), while ADP activates P2Y1 and P2Y12 receptors. frontiersin.org
The studies found that several of the synthesized quinoline derivatives showed strong inhibitory effects. publish.csiro.au Specifically, compound 9q was the most effective inhibitor of thrombin-induced platelet aggregation, with an IC₅₀ value of 0.30 µM/L. publish.csiro.au Meanwhile, compound 9o displayed the highest activity against ADP-induced aggregation, with an IC₅₀ of 0.36 µM/L. publish.csiro.aupublish.csiro.au These activities were significantly higher than that of the parent compound, andrographolide. publish.csiro.au
Anti-Platelet Aggregation Activity of 12-Quinoline Substituted Andrographolide Derivatives
| Compound | Inducer | Activity (IC₅₀) | Inhibition Rate (IR) | Source |
|---|---|---|---|---|
| 9q | Thrombin | 0.30 µM/L | 54.31% | publish.csiro.aupublish.csiro.au |
| 9o | ADP | 0.36 µM/L | 55.73% | publish.csiro.aupublish.csiro.au |
Exploration of Associated Molecular Targets
To understand the mechanisms behind their anti-platelet effects, researchers have begun to explore the molecular targets of these quinoline derivatives.
The diarylquinoline drug bedaquiline (B32110) was investigated for its effects on human platelets. frontiersin.org Studies revealed that bedaquiline significantly inhibited platelet aggregation and other functions specifically activated by ADP, but not by thrombin. frontiersin.org This suggests a targeted interference in the ADP signaling pathway. The mechanism was further elucidated by comparing its effects to known inhibitors. Bedaquiline's inhibitory profile mirrored that of wortmannin, a known inhibitor of phosphatidylinositol 3-kinase (PI3-K). frontiersin.org This indicates that bedaquiline likely exerts its anti-platelet effect by interfering with the PI3-K signaling pathway, which is downstream of the P2Y12 ADP receptor. frontiersin.orgnih.gov The study also showed that bedaquiline inhibited the ADP-activated increase in cytosolic Ca²⁺, a critical step in platelet activation. frontiersin.org
Furthermore, structure-activity relationship (SAR) studies on the 12-quinoline substituted andrographolide derivatives provided insights into the molecular features that govern their activity. publish.csiro.au It was observed that the position of substituents on the quinoline ring was crucial. Derivatives with substitutions at the 7'-position were more active than those substituted at the 4'-position. publish.csiro.au The introduction of electron-withdrawing groups (like fluorine and chlorine) or a hydroxyl group at the 7'-position enhanced the inhibitory activity against thrombin-induced aggregation, suggesting that these chemical features are important for the interaction with the molecular target. publish.csiro.au
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of compounds based on the 2-(hydroxymethyl)quinolin-4-ol core is intricately linked to specific structural features. Both the quinoline (B57606) ring system and the hydroxymethyl group play pivotal roles in how these molecules interact with their biological targets.
Influence of Substituents on the Quinoline Ring System
The quinoline ring, a bicyclic aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry. nih.gov Its biological properties can be significantly modulated by the introduction of various substituents at different positions. nih.govmdpi.com
In the context of Toll-like receptor (TLR) agonism, particularly for TLR7 and TLR8, modifications on the quinoline ring have yielded compounds with varying potencies and selectivities. For example, in a series of imidazoquinoline analogues, the introduction of electron-donating or electron-withdrawing groups at the para-position of a benzyl (B1604629) group at the N-1 position significantly influenced TLR7 activity. chemrxiv.org
The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on several studies.
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| N1 | Cyclopropyl group | Increased activity compared to ethyl group. mdpi.com | mdpi.com |
| C3 | Substituent coplanar with the quinoline ring | Considered important for activity. mdpi.com | mdpi.com |
| C5 | Varied substituents | Can affect cell penetration and target binding. mdpi.com | mdpi.com |
| C6 | Fluorine atom | Optimal for some anticancer activities. mdpi.com | mdpi.com |
| C7 | Aromatic rings | Improves antitumor properties. mdpi.com | mdpi.com |
| C8 | Methoxy (B1213986) group | Improves antitumor properties. mdpi.com | mdpi.com |
Role of the Hydroxymethyl Group in Ligand-Target Interactions
The hydroxymethyl group at the 2-position of the quinolin-4-ol scaffold is a critical functional group that can significantly influence ligand-target interactions. This group can participate in hydrogen bonding, a key type of interaction that stabilizes the binding of a ligand to its protein target.
In a study on imidazoquinoline-based TLR7 agonists, a para-hydroxymethyl analogue was identified as a highly potent and specific TLR7 agonist. chemrxiv.org The hydroxyl group in this position was found to be crucial for its high activity. chemrxiv.org Similarly, in the development of CFTR potentiators, the replacement of an aniline (B41778) with a hydroxymethyl group was tolerated, indicating its importance in maintaining activity. acs.org
The ability of the hydroxymethyl group to form hydrogen bonds enhances the binding affinity and specificity of the molecule for its biological target. Research on other heterocyclic scaffolds has also emphasized the importance of the hydroxymethyl group in establishing key interactions within the binding pocket of enzymes. nih.gov
Conformational Analysis and its Impact on Biological Efficacy
The three-dimensional conformation of a molecule is a critical determinant of its biological efficacy. The spatial arrangement of atoms and functional groups dictates how a ligand can fit into the binding site of a receptor or enzyme. For the this compound scaffold, the planarity of the quinoline ring system and the rotational freedom of the hydroxymethyl group are key conformational features.
Studies on quinolinone amides have highlighted the importance of a planar conformation for potentiator activity. acs.org An intramolecular hydrogen bond can help to lock the molecule into a more planar and active conformation. acs.org Disrupting this planarity can negatively affect biological activity. acs.org
The orientation of the hydroxymethyl group is also crucial. Its ability to act as a hydrogen bond donor and acceptor depends on its position relative to the rest of the molecule and the interacting residues of the biological target. The stereochemistry of chiral centers within the scaffold can also have a profound impact on biological activity by precisely positioning key interacting groups. nih.gov
Ligand-Based and Structure-Based Drug Design Principles Applied to the this compound Scaffold
Both ligand-based and structure-based drug design strategies are valuable in the development of novel therapeutic agents based on the this compound scaffold.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govdokumen.pub This approach relies on the knowledge of other molecules that bind to the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to this strategy. nih.govmdpi.com By analyzing a series of active and inactive molecules, a pharmacophore model can be developed, which defines the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries for new potential ligands or to guide the design of new derivatives with improved properties.
Structure-based drug design , on the other hand, utilizes the known three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govdokumen.pub This approach allows for the rational design of ligands that can fit precisely into the binding site of the target. plos.org Molecular docking simulations can be used to predict the binding mode and affinity of potential ligands, guiding the optimization of the this compound scaffold to enhance its interactions with the target. plos.org For instance, if the crystal structure reveals a specific pocket in the active site, the scaffold can be modified to include substituents that can form favorable interactions within that pocket.
The application of these computational methods, in conjunction with traditional medicinal chemistry approaches, accelerates the discovery and development of new drugs based on the this compound scaffold.
Computational and Theoretical Investigations of 2 Hydroxymethyl Quinolin 4 Ol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, including molecules. scirp.orgresearchgate.net It is widely applied to quinoline (B57606) and its derivatives to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net DFT studies are foundational for understanding the intrinsic characteristics of 2-(hydroxymethyl)quinolin-4-ol, providing a basis for predicting its chemical behavior. The addition of different substituents to the quinoline core can lead to significant changes in its electronic properties and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com
The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), whereas the LUMO's energy indicates its ability to accept electrons (electrophilicity). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, DFT calculations are commonly used to determine these energy values and predict how different functional groups influence the molecule's reactivity. scirp.orgresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties for a Quinolin-4-ol Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.83 | ELUMO - EHOMO; an indicator of chemical reactivity and stability. researchgate.net |
Note: The values in this table are representative examples based on typical DFT calculations for quinoline derivatives and are for illustrative purposes only.
The distribution of electron density within a molecule is fundamental to its physical and chemical properties. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is calculated by placing a positive test charge at various points on the electron density surface of the molecule and calculating the potential energy. deeporigin.com
MEP maps are color-coded to represent different regions of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green/Yellow: Denotes regions with neutral or near-zero potential. deeporigin.com
For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the hydroxyl and carbonyl/enol groups, as well as the nitrogen atom in the quinoline ring. These sites represent the most likely areas for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic ring would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net MEP analysis is invaluable for predicting intermolecular interactions, particularly in the context of drug-receptor binding. deeporigin.com
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational changes and dynamic behavior of molecules, such as a ligand interacting with its biological target. This technique is particularly useful for understanding how quinoline derivatives bind to and modulate the function of proteins.
MD simulations allow researchers to observe the conformational flexibility of both the ligand and its target protein upon binding. Unlike static docking models, which provide a single binding pose, MD simulations reveal how the ligand-protein complex behaves in a dynamic environment. For a molecule like this compound, simulations can show how the hydroxymethyl group rotates and forms transient or stable hydrogen bonds within the binding pocket. This analysis helps identify key amino acid residues involved in the interaction and provides a more accurate picture of the binding stability and affinity.
The surrounding solvent, typically water in biological systems, plays a critical role in molecular interactions. nih.gov MD simulations often employ explicit solvent models, where individual water molecules are included in the simulation box. This allows for a realistic representation of how water molecules mediate or compete with ligand-target interactions. The presence of water can influence the conformational preferences of this compound and affect the strength of hydrogen bonds formed with its target. Understanding these solvent effects is crucial for accurately calculating binding free energies and predicting the behavior of the molecule in a physiological environment. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to define and characterize chemical bonds and other interactions. nih.gov By examining the topology of the electron density (ρ(r)), QTAIM can identify bond critical points (BCPs)—locations between two atoms where the electron density is at a minimum along the internuclear axis but at a maximum in the perpendicular directions.
The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insights into the nature of the chemical bond.
Shared interactions (covalent bonds): Characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.
Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Typically show a lower ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.
For this compound, QTAIM analysis could be used to precisely characterize the covalent bonds within the quinoline ring system and the substituent groups. Furthermore, it can be applied to study intramolecular hydrogen bonds, such as a potential interaction between the 4-hydroxyl group and the nitrogen atom, providing a deeper understanding of the molecule's preferred conformation and stability.
Table 2: Representative QTAIM Parameters for Characterizing Chemical Bonds
| Bond Type | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Interpretation |
|---|---|---|---|
| C=C (aromatic) | ~0.30 | < 0 | Covalent, shared interaction with significant π-character. |
| C-O (hydroxyl) | ~0.25 | < 0 | Polar covalent, shared interaction. |
| O-H···N (intramolecular H-bond) | ~0.02 | > 0 | Closed-shell interaction, predominantly electrostatic. |
Note: The values in this table are illustrative and represent typical ranges for the specified bond types as determined by QTAIM analysis.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 2-(hydroxymethyl)quinolin-4-ol, both ¹H and ¹³C NMR would provide crucial information about its chemical environment, connectivity, and the tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms.
In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring system are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electronic effects of the hydroxyl and hydroxymethyl substituents. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (around δ 4.5-5.0 ppm). The hydroxyl proton of the hydroxymethyl group and the proton of the 4-hydroxyl group would exhibit chemical shifts that are dependent on the solvent and concentration, often appearing as broad singlets.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the quinolin-4(1H)-one tautomer would be expected to have a chemical shift in the range of δ 170-180 ppm. The carbon of the hydroxymethyl group would appear at a higher field, typically around δ 60-65 ppm. The remaining aromatic carbons would have chemical shifts between δ 110 and 150 ppm. Analysis of the chemical shifts, particularly for C4, can provide insights into the predominant tautomeric form in a given solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | ~6.0-6.5 | s |
| H5 | ~8.0-8.2 | d |
| H6 | ~7.3-7.5 | t |
| H7 | ~7.6-7.8 | t |
| H8 | ~7.5-7.7 | d |
| -CH₂- | ~4.6-4.8 | s |
| -CH₂-OH | Variable | br s |
| 4-OH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150-155 |
| C3 | ~105-110 |
| C4 | ~175-180 (keto form) |
| C4a | ~140-142 |
| C5 | ~125-127 |
| C6 | ~123-125 |
| C7 | ~132-134 |
| C8 | ~118-120 |
| C8a | ~148-150 |
| -CH₂- | ~60-65 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. As this compound does not possess a chiral center, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would be invaluable for confirming the tautomeric form present in the solid state.
Based on studies of related quinolin-4-ol derivatives, it is highly probable that this compound exists predominantly in the quinolin-4(1H)-one tautomeric form in the crystal lattice. This would be stabilized by intermolecular hydrogen bonding interactions. The crystal packing would likely involve hydrogen bonds between the N-H of one molecule and the carbonyl oxygen of a neighboring molecule, as well as hydrogen bonding involving the hydroxyl group of the hydroxymethyl substituent. These interactions would lead to the formation of extended supramolecular architectures, such as chains or sheets.
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C4=O: ~1.24 Å; C2-C(H₂OH): ~1.50 Å |
| Key Bond Angles | C3-C4-C4a: ~118°; C2-N1-C8a: ~120° |
| Hydrogen Bonding | N-H···O=C; O-H···O=C; O-H···N |
Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification (Preclinical)
Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.
The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the hydroxymethyl group (•CH₂OH, 31 u) to form a stable quinolin-4-ol radical cation. Another significant fragmentation pathway would involve the loss of a water molecule (H₂O, 18 u) from the molecular ion, particularly if the 4-hydroxyl group is in proximity to a ring proton. The quinoline ring itself can undergo fragmentation, typically through the loss of HCN (27 u) or CO (28 u) from the quinolone tautomer.
In preclinical metabolite identification studies, mass spectrometry would be used to detect and identify metabolites formed by enzymatic reactions such as oxidation, glucuronidation, or sulfation. These modifications would result in specific mass shifts from the parent compound.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-18]⁺ | [M-H₂O]⁺ |
| [M-28]⁺ | [M-CO]⁺ (from quinolone form) |
| [M-31]⁺ | [M-CH₂OH]⁺ |
| [M-CO-HCN]⁺ | Subsequent fragmentation of the quinoline ring |
Vibrational Spectroscopy (IR, Raman) for Understanding Bonding and Tautomerism
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra of this compound would be dominated by vibrations of the quinoline core and the hydroxymethyl substituent.
A key feature in the IR spectrum would be the carbonyl stretching vibration (νC=O) of the quinolin-4(1H)-one tautomer, which is expected to appear as a strong band in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of this tautomer would be observed as a broad band around 3200-3400 cm⁻¹. The O-H stretching vibrations from the 4-hydroxyl group (in the enol form) and the hydroxymethyl group would also appear in this region, often as broad bands due to hydrogen bonding. The C-O stretching of the hydroxymethyl group would likely be found in the 1000-1100 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations of the quinoline ring would be prominent in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The symmetric stretching of the ring would also be a strong Raman band. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing further insights into the tautomeric equilibrium.
Table 5: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
| O-H stretch (hydroxyl) | 3200-3400 (broad) | IR, Raman |
| N-H stretch (amide) | 3200-3400 (broad) | IR |
| C=O stretch (amide) | 1650-1680 (strong) | IR |
| C=C stretch (aromatic) | 1400-1600 | IR, Raman |
| C-O stretch (alcohol) | 1000-1100 | IR |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has a rich history, with classic named reactions like the Conrad-Limpach, Skraup, and Friedländer syntheses forming the foundation. However, these traditional methods often require harsh conditions, toxic reagents, and can suffer from low atom economy. The future of synthesizing 2-(hydroxymethyl)quinolin-4-ol and its analogues lies in the development of more efficient, sustainable, and versatile pathways.
Key areas for future development include:
Green Chemistry Approaches: The principles of green chemistry are paramount for modern synthetic chemistry. Future pathways should prioritize the use of environmentally benign solvents such as water or ethanol, reduce energy consumption through methods like microwave-assisted or ultrasound-assisted synthesis, and minimize waste generation.
Advanced Catalysis: Research should focus on employing novel catalytic systems. This includes the use of earth-abundant and non-toxic metal catalysts like iron and copper, as well as the exploration of nanocatalysts, which offer high efficiency and recyclability. Biocatalysis, using enzymes to perform specific chemical transformations, presents another exciting frontier for creating chiral quinoline derivatives with high stereoselectivity under mild conditions.
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic routes that combine multiple steps into a single operation (one-pot reactions) or involve the reaction of three or more starting materials in a single step (MCRs) significantly improves efficiency. These strategies reduce the need for intermediate purification, saving time, resources, and minimizing solvent waste. Applying MCRs to the synthesis of complex derivatives of this compound is a promising direction.
| Synthetic Strategy | Key Advantages | Future Research Focus for this compound |
| Green Solvents | Reduced environmental impact, lower toxicity. | Development of water-based or solvent-free synthetic routes. |
| Microwave/Ultrasound | Accelerated reaction times, increased yields. | Optimization of energy-efficient protocols for the core scaffold. |
| Nanocatalysis | High efficiency, reusability, mild conditions. | Screening of various nanocatalysts (e.g., Fe, Cu, Au) for improved synthesis. |
| Biocatalysis | High selectivity, mild conditions, sustainability. | Identification of enzymes for stereoselective synthesis of derivatives. |
| One-Pot/MCRs | Increased efficiency, reduced waste. | Design of novel multicomponent reactions for diverse functionalization. |
Exploration of Undiscovered Biological Activities and Target Identification
The quinoline nucleus is associated with a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.net Derivatives of the closely related 4-hydroxy-2-quinolinone scaffold have demonstrated potent antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov For this compound, a thorough and systematic exploration of its biological activities is a critical future direction.
Future research should focus on:
Broad-Spectrum Bioactivity Screening: The compound and its newly synthesized derivatives should be subjected to high-throughput screening against a wide range of biological targets. This includes panels of cancer cell lines, pathogenic microbes (including drug-resistant strains), and key enzymes involved in inflammatory and metabolic diseases. core.ac.ukresearchgate.net
Anticancer Mechanism of Action: Given that many quinoline derivatives exhibit anticancer properties by inhibiting targets like topoisomerase, tyrosine kinases, and tubulin polymerization, future studies should investigate if this compound or its analogues operate through these or novel mechanisms. core.ac.uk Investigating its potential as a DNA methyltransferase (DNMT) inhibitor is another promising avenue. nih.gov
Target Identification and Validation: For derivatives that show significant phenotypic activity (e.g., killing cancer cells), identifying the specific molecular target is crucial. Modern chemical biology and proteomics approaches, such as affinity-based protein profiling and thermal shift assays, can be employed to uncover the direct binding partners of the compound within the cell. nih.govnih.gov This unbiased approach can reveal novel mechanisms of action and potential off-target effects. nih.govnih.gov
| Potential Biological Activity | Known Quinoline Targets/Mechanisms | Future Exploration for this compound |
| Anticancer | Topoisomerase, Tyrosine Kinases, Tubulin, DNMTs. core.ac.uknih.gov | Screening against diverse cancer cell lines; mechanistic studies. |
| Antimicrobial | DNA Gyrase, Inhibition of virulence factors. mdpi.com | Testing against ESKAPE pathogens and fungi; anti-biofilm assays. |
| Anti-inflammatory | Lipoxygenase (LOX), Nitric Oxide (NO) production. nih.govmdpi.com | Evaluation in enzymatic and cell-based inflammation models. |
| Enzyme Inhibition | DNA/RNA Polymerases, Glycosylases, COMT. nih.govnih.gov | Screening against panels of therapeutically relevant enzymes. |
Advancements in Computational Modeling for Scaffold Optimization
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. Applying these techniques to the this compound scaffold can accelerate the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future research should incorporate:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the structural features of a series of derivatives with their biological activity. core.ac.ukmdpi.com These models help identify which parts of the molecule are critical for activity and guide the design of new, more potent compounds. core.ac.uk
Molecular Docking and Dynamics: Once a biological target is identified, molecular docking can predict the binding mode and affinity of this compound derivatives within the target's active site. mdpi.comnih.gov This provides crucial insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding. nih.gov Subsequent molecular dynamics simulations can then assess the stability of the ligand-protein complex over time. nih.gov
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active quinoline compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of features required for biological activity. This model can then be used to virtually screen large chemical libraries to identify new molecules with the potential to be active, including novel derivatives of the this compound scaffold. nih.gov
Integration of Multidisciplinary Approaches in Quinoline Research
The complexity of drug discovery and development necessitates a move away from siloed research toward a more integrated, multidisciplinary approach. The future advancement of this compound as a potential therapeutic agent will depend on the seamless collaboration between various scientific fields.
A successful integrated strategy would involve:
Medicinal Chemistry and Chemical Biology: Synthetic chemists will focus on creating libraries of derivatives using the novel pathways described, while chemical biologists will develop and use chemical probes based on the most active compounds to identify and validate their biological targets in complex biological systems. nih.govmdpi.com
Computational Science and Structural Biology: Computational chemists will work in a feedback loop with medicinal chemists, using modeling to guide the design of new derivatives. If a protein target is identified, structural biologists can work to solve the co-crystal structure of the target with the inhibitor, providing definitive experimental validation for the binding mode predicted by docking studies.
Pharmacology and Systems Biology: Pharmacologists will evaluate the efficacy of lead compounds in cellular and animal models of disease. A systems biology approach can then be used to understand the broader impact of the compound on cellular networks and pathways, moving beyond a single-target perspective to understand its full mechanism of action and potential polypharmacology. nih.govmdpi.com This holistic view is crucial for predicting both efficacy and potential toxicity before moving into clinical development. mdpi.com
By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(hydroxymethyl)quinolin-4-ol?
- Answer : Mannich reactions and microwave-assisted cyclization are common approaches. For example, Mannich reactions using paraformaldehyde and phenethylamine derivatives can yield quinoline precursors (as seen in acetophenone-based syntheses) . Microwave irradiation with indium (III) chloride catalysis (20 mol%) reduces reaction times to 5 minutes, achieving ~63% yields in dihydroquinolinone derivatives, a method adaptable to hydroxymethyl analogs .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use GC (>98% purity) and NMR (1H/13C) for structural confirmation. Assay protocols for related quinolinols (e.g., 2-methyl-4-quinolinol) rely on GC for quantification and NMR for stereochemical analysis . Additionally, X-ray crystallography can resolve ambiguities in fused-ring systems, as demonstrated for dihydroquinolinones .
Q. What safety precautions are critical when handling this compound?
- Answer : Avoid inhalation/contact with aerosols; use PPE (gloves, goggles). While no severe hazards are classified for similar compounds (e.g., 2-methyl-4-quinolinol), silica gel-based purification and closed-system synthesis (e.g., microwave reactors) minimize exposure .
Advanced Research Questions
Q. How do substituents on the quinoline ring influence the biological activity of this compound derivatives?
- Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability. Fluorinated analogs (e.g., 6-fluoro-2-(trifluoromethyl)quinolin-4-ol) show improved bioavailability due to reduced enzymatic degradation, a principle applicable to hydroxymethyl derivatives . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like β2-adrenergic receptors, as seen in salbutamol analogs .
Q. What analytical strategies resolve contradictions in metabolic pathway data for this compound?
- Answer : Combine LC-MS/MS and isotopic labeling. For instance, deuterated analogs of 5-CA-2-HM-MCBX (a hydroxymethyl-containing metabolite) traced hepatic oxidation pathways, identifying competing Phase I (CYP450-mediated) and Phase II (glucuronidation) routes . Conflicting data on renal excretion (e.g., in salbutamol) were resolved via dual radiolabeled studies .
Q. How can computational modeling optimize the design of this compound-based inhibitors?
- Answer : Molecular dynamics (MD) simulations and QSAR models guide functional group placement. For example, π-π stacking interactions in dihydroquinolinones (centroid distances ~3.94 Å) were critical for dimer stability, a feature exploitable in inhibitor design . DFT calculations on charge distribution (e.g., at the hydroxymethyl moiety) predict reactivity in nucleophilic environments .
Q. What experimental protocols mitigate challenges in isolating this compound from complex matrices?
- Answer : Use mixed-mode SPE (solid-phase extraction) with C18/SCX cartridges. For quinolinols in biological samples, acidified methanol (pH 2.5) elutes impurities while retaining the target compound, achieving >95% recovery . Chiral HPLC (e.g., with amylose columns) separates enantiomers if racemization occurs during synthesis .
Methodological Notes
- Synthesis Optimization : Catalytic systems (e.g., InCl3) reduce side reactions in cyclization steps .
- Data Validation : Cross-reference spectral data with databases like PubChem (CID 2083 for structural analogs) .
- Toxicity Screening : Ames tests and zebrafish embryo assays are recommended for early-stage toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
